Hesperidin

Übersicht

Beschreibung

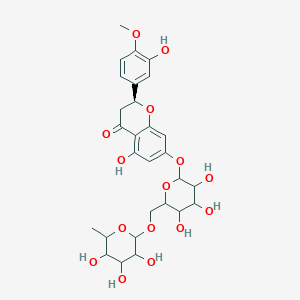

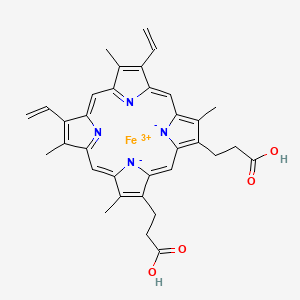

Hesperidin ist ein Flavanonglykosid, das hauptsächlich in Zitrusfrüchten wie Orangen, Zitronen und Limetten vorkommt. Es wurde erstmals 1828 vom französischen Chemiker M. Lebreton aus der weißen Innenschicht von Zitrusschalen isoliert. Der Name „this compound“ leitet sich von „Hesperidium“ ab, was sich auf die Früchte bezieht, die von Zitrusbäumen produziert werden. This compound ist bekannt für seine potenziellen gesundheitlichen Vorteile, darunter antioxidative, entzündungshemmende und antimikrobielle Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Hesperidin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant and anti-inflammatory properties. In biology and medicine, this compound is investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, diabetes, and cancer . It is also used in the cosmetic industry for its beneficial effects on skin health .

Wirkmechanismus

Target of Action

Hesperidin, a bioflavonoid found in citrus fruits, has been shown to interact with several cellular targets. It has been found to suppress tumor cell proliferation by activating cell cycle arrest and cell death, suppressing angiogenesis and cancer metastasis . This compound also interacts with the CREB-BDNF signaling pathway and the Nrf2 pathway , which controls the expression of antioxidant and detoxifying enzymes . Furthermore, it has been shown to have an affinity for the N-methyl-D-aspartate receptor , the gamma-aminobutyric acid receptor , Interleukin 10 , and the TrkB receptor of brain-derived neurotrophic factor .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . It suppresses the production of pro-inflammatory molecules, such as cytokines and prostaglandins, thereby reducing inflammation in the body . Additionally, it moderately increases blood flow either by stimulating the production of intracellular hydrogen peroxide, which activates the Src family kinase, a group of enzymes that regulate the production of nitric oxide in blood vessels, or through estrogen signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the Nrf2 pathway , enhancing the body’s antioxidant defenses and helping eliminate harmful toxins . It also disrupts oxidative phosphorylation, mitochondrial dysfunction, and down-regulates the synthesis of ATP and lipid functions by the ER pathway .

Pharmacokinetics

This compound’s oral bioavailability is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . It is quickly altered by environmental conditions such as temperature, pH, and light . After oral administration, this compound is hydrolyzed by the gut flora and then absorbed in the colon .

Result of Action

This compound exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . It protects against mitochondrial impairment and Ca2±mediated ER stress by minimizing oxidative stress, thereby suppressing H2O2-induced cytotoxicity in C2C12 myoblasts . It also decreased PM2.5-induced increase in phospho-p53, p27, p21, and p16 protein levels and restored the reduced cyclin D1, cyclin E, Cdk2, and Cdk4 protein levels .

Action Environment

Environmental factors such as temperature, pH, and light can influence the action, efficacy, and stability of this compound . Processing methods, such as juicing and extraction, can affect the amount of this compound retained in the final product . Soil factors, including potassium, calcium, magnesium, manganese, pH, cation exchange capacity, salinity, and sand, can influence the accumulation of this compound in citrus fruits .

Safety and Hazards

Zukünftige Richtungen

Future research should concentrate on improving hesperidin’s bioavailability and absorption, identifying the precise molecular mechanisms underlying its anticancer effects, determining the optimal doses for this compound clinical trials, and assessing the anticancer effects of this compound in cancer patients .

Biochemische Analyse

Biochemical Properties

Hesperidin interacts with various enzymes, proteins, and other biomolecules. It is believed to play a role in plant defense . This compound exhibits antioxidant capacity and endothelial protection against reactive oxygen species in spontaneously hypertensive rats, and improves hyperlipidemia and hyperglycemia in diabetic rats .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to improve the senescence of cells, the survival of cells, the activity of mitochondria, and the kinetics of proliferation . This compound also significantly improved the antioxidant capacity of C2C12 cells exposed to H2O2 by suppressing cellular reactive oxygen species production and increasing glutathione level .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and it reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The mouse control lens was significantly toughened compared to both the 1% and 2% this compound mouse lens treatments . The antioxidant levels in the lens and plasma decreased with age; however, this decrease could be nullified with either 1% or 2% this compound treatment in a concentration- and exposure time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The supplemental dose of this compound used in most studies is 500 mg/day for humans, given orally as preventive treatment against oxidative stress and associated disorders .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase II metabolism primarily through glucuronidation and sulfonation pathways in humans . Glucuronidation of this compound occurs at positions 7 and 3’, with UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 being the major enzymes involved in this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is efficiently absorbed from the intestine, whereas this compound is poorly transported via the paracellular pathway and its transport is highly dependent on conversion to hesperetin via the hydrolytic action of microflora .

Subcellular Localization

It is known that when taken orally, this compound is hydrolyzed by the gut flora and then absorbed in the colon .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hesperidin kann mit verschiedenen Methoden aus Zitrusschalen extrahiert werden. Eine übliche Methode beinhaltet die Verwendung von Methanol zur Extraktion, gefolgt von Kristallisation in Wasser unter Zugabe von Dichlormethan. Diese Methode ergibt eine hohe Reinheit von this compound . Eine andere Methode beinhaltet die enzymatische Hydrolyse von this compound zur Produktion von Hesperetin, das dann weiter modifiziert werden kann .

Industrielle Produktionsmethoden: Bei der industriellen Produktion von this compound werden große Mengen an Zitrusfrüchten verarbeitet, und die Schalen werden als Quelle für this compound verwendet. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, gefolgt von Reinigungsschritten, um this compound mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Hydrolyse. So kann this compound beispielsweise zu Hesperetin und Rutinose hydrolysiert werden . Es kann auch zu Diosmetin oxidiert werden, einem wertvollen Flavonoid mit verschiedenen pharmakologischen Eigenschaften .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Methanol, Dichlormethan und Enzyme zur Hydrolyse. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um hohe Ausbeuten und Reinheit der Produkte zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind Hesperetin, Rutinose und Diosmetin. Diese Produkte haben verschiedene biologische Aktivitäten und werden in verschiedenen Anwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es auf seine antioxidativen und entzündungshemmenden Eigenschaften untersucht. In der Biologie und Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht, darunter Herz-Kreislauf-Erkrankungen, Diabetes und Krebs . Es wird auch in der Kosmetikindustrie für seine wohltuenden Wirkungen auf die Hautgesundheit verwendet .

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus. Es hemmt die Aktivität von Enzymen, die an Entzündungen beteiligt sind, wie Zytokine und Prostaglandine, wodurch Entzündungen im Körper reduziert werden . This compound hat auch antioxidative Eigenschaften, die dazu beitragen, freie Radikale zu fangen und Zellen vor oxidativem Schaden zu schützen .

Analyse Chemischer Reaktionen

Types of Reactions: Hesperidin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, this compound can be hydrolyzed to produce hesperetin and rutinose . It can also undergo oxidation to form diosmetin, a valuable flavonoid with various pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, dichloromethane, and enzymes for hydrolysis. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .

Major Products Formed: The major products formed from the reactions involving this compound include hesperetin, rutinose, and diosmetin. These products have various biological activities and are used in different applications .

Vergleich Mit ähnlichen Verbindungen

Hesperidin wird oft mit anderen Flavonoiden wie Hesperetin und Hesperidinglykosid verglichen. Hesperetin, die Aglykonform von this compound, hat eine höhere biologische Aktivität aufgrund seiner besseren Löslichkeit und Resorption . Hesperidinglykosid hingegen hat eine erhöhte Löslichkeit im Vergleich zu this compound, was es in bestimmten Anwendungen effektiver macht . Andere ähnliche Verbindungen sind Diosmin, das aus this compound gewonnen wird und ähnliche pharmakologische Eigenschaften besitzt .

Ähnliche Verbindungen

- Hesperetin

- Hesperidinglykosid

- Diosmin

This compound zeichnet sich durch seine einzigartige Kombination von antioxidativen, entzündungshemmenden und antimikrobiellen Eigenschaften aus, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht .

Eigenschaften

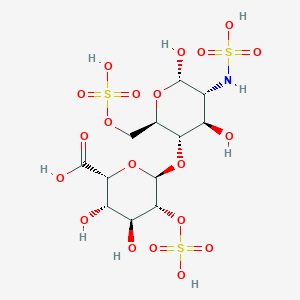

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPHWDTPGMPEX-QJBIFVCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044328 | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-26-3 | |

| Record name | Hesperidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hesperidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HESPERIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E750O06Y6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)